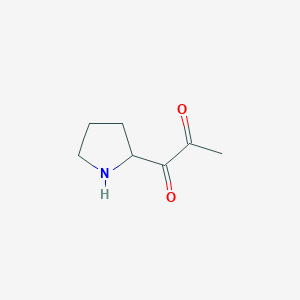

1-(Pyrrolidin-2-yl)propane-1,2-dione

Description

1-(Pyrrolidin-2-yl)propane-1,2-dione is a diketone derivative featuring a pyrrolidine ring attached to a 1,2-diketone backbone. These derivatives are often functionalized further to form thiosemicarbazones, which exhibit notable antioxidant and coordination properties .

The pyrrolidine substituent introduces a five-membered saturated ring with a secondary amine, influencing the compound’s electronic properties, solubility, and ability to coordinate with metal ions.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylpropane-1,2-dione |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(10)6-3-2-4-8-6/h6,8H,2-4H2,1H3 |

InChI Key |

HMKKVGWQCCEOQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C1CCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Impact :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and basicity. Smaller rings (pyrrolidine) may enhance membrane permeability .

- Electron-Donating Groups : Morpholine’s oxygen atom increases polarity and coordination flexibility, improving metal-binding capacity .

Thiosemicarbazone Derivatives

Functionalization of 1,2-diketones with thiosemicarbazides yields ligands with enhanced bioactivity. Key derivatives:

Key Findings :

- Phenyl vs. Allyl : Phenyl groups enhance π-π stacking and electron delocalization, improving radical scavenging .

- Metal Coordination : Cu(II) and Ni(II) complexes often outperform free ligands. For example, Ni(II)-morpholinyl complexes surpass Trolox in activity , while Fe(III) and Cu(II)-piperidinyl complexes show moderate efficacy .

Aromatic and Heteroaromatic Analogs

Substitution of the amine group with aromatic or heteroaromatic systems alters electronic properties:

Comparison :

- Natural vs. Synthetic : Furyl derivatives are plant-derived, suggesting biocompatibility, while synthetic phenyl analogs offer tunable properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.